molecular formula C12H15NO3S B3039538 Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate CAS No. 1173162-51-0

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

Cat. No. B3039538
CAS RN: 1173162-51-0
M. Wt: 253.32
InChI Key: ZCMCSYZGDZAHMF-AATRIKPKSA-N
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Description

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 944559-46-0 . Its IUPAC name is ethyl (E)-2-(4-methylpent-2-enoyl)thiazole-4-carboxylate . The molecular weight of this compound is 253.32 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is 1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+ . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19, but not CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.64 cm/s . It has a consensus Log Po/w of 2.64 .

Scientific Research Applications

Antimalarial Activity

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate derivatives have been studied for their antimalarial properties. Specifically, compounds related to this chemical structure, such as ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate, demonstrated significant antimalarial activity, indicating potential for therapeutic use in malaria treatment (Makam, Thakur, & Kannan, 2014).

Spectroscopic Characterization and Theoretical Studies

Extensive spectroscopic and theoretical studies have been conducted on derivatives of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. For instance, ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives were characterized using techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD. These studies also explored their nonlinear optical properties and electronic transition states, contributing to our understanding of their chemical behavior and potential applications (Haroon et al., 2019).

Antimicrobial Activities

Another significant application of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate derivatives lies in their antimicrobial properties. Research has shown that compounds within this chemical class demonstrate effectiveness against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Corrosion Inhibition

Derivatives of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate have been investigated for their role in corrosion inhibition. Studies demonstrated that compounds like ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate effectively prevent corrosion in certain metal alloys, indicating potential industrial applications in protecting metals from corrosive environments (Raviprabha & Bhat, 2019).

Safety and Hazards

The safety information available indicates that Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMCSYZGDZAHMF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

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